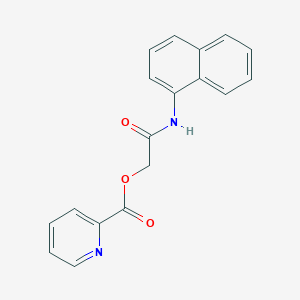
2-(Naphthalen-1-ylamino)-2-oxoethyl pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Naphthalen-1-ylamino)-2-oxoethyl pyridine-2-carboxylate is a complex organic compound that features both naphthalene and pyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-ylamino)-2-oxoethyl pyridine-2-carboxylate typically involves the reaction of naphthalen-1-ylamine with pyridine-2-carboxylic acid derivatives under specific conditions. One common method includes the use of chloroacetyl chloride to facilitate the formation of the desired ester linkage . The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated synthesis systems to ensure consistency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Naphthalen-1-ylamino)-2-oxoethyl pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or alter existing ones.
Reduction: This can be used to modify the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthalen-1-ylamino-2-oxoethyl pyridine-2-carboxylic acid, while reduction could produce a corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
2-(Naphthalen-1-ylamino)-2-oxoethyl pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 2-(Naphthalen-1-ylamino)-2-oxoethyl pyridine-2-carboxylate exerts its effects often involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-2-carboxylate
- 2-(Naphthalen-1-ylamino)-2-oxoethyl pyridine-3-carboxylate
Uniqueness
2-(Naphthalen-1-ylamino)-2-oxoethyl pyridine-2-carboxylate is unique due to its specific structural configuration, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications .
Eigenschaften
IUPAC Name |
[2-(naphthalen-1-ylamino)-2-oxoethyl] pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-17(12-23-18(22)16-9-3-4-11-19-16)20-15-10-5-7-13-6-1-2-8-14(13)15/h1-11H,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBAHRHOQZANPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)COC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809227 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Methylamino)phenyl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7637352.png)


![N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide](/img/structure/B7637363.png)
![N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637372.png)
![1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone](/img/structure/B7637382.png)
![2-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B7637390.png)

![N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637406.png)
![2-[(2-fluorophenyl)methyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7637429.png)



